molecular formula C19H22N2O6 B4610126 4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B4610126
M. Wt: 374.4 g/mol
InChI Key: IVKDBZDUHKYNME-UHFFFAOYSA-N
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Description

4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C19H22N2O6 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.14778643 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amidine Protection for Solution Phase Library Synthesis

The use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol demonstrates its utility in the multiparallel solution phase synthesis of substituted benzamidines. This method benefits from the facile introduction of the 4-methoxybenzyloxycarbonyl group and the mildness of the deprotection conditions, making it suitable for synthesizing a variety of benzamide derivatives in a library format (Bailey et al., 1999).

Corrosion Inhibition Studies

In another study, the influence of electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel acidic corrosion was explored. The presence of methoxy substituents enhances the inhibition efficiency, making these derivatives potent candidates for corrosion protection applications (Mishra et al., 2018).

Novel Nitric Oxide Donor

A study on ZJM-289, a novel nitric oxide-donating derivative of 3-n-butylphthalide, revealed its potential therapeutic applications. ZJM-289 is hydrolyzed in vivo into 3-n-butylphthalide, ferulic acid, and nitric oxide, suggesting a synergistic effect on the central nervous system and platelets (Li et al., 2011).

Anti-inflammatory Pharmaceuticals

The development of NOSH-Aspirin, a novel hybrid releasing both nitric oxide (NO) and hydrogen sulfide (H2S), offers a new class of anti-inflammatory pharmaceuticals. These compounds exhibit significant cell growth inhibitory properties and anti-inflammatory effects, showing promise as NSAID-based compounds with high potency and safety profiles (Kodela et al., 2012).

Synthesis of Gefitinib

The synthesis process of Gefitinib, involving the conversion of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, demonstrates the compound's relevance in pharmaceutical manufacturing. This synthesis pathway highlights the importance of specific benzamide derivatives in creating effective cancer treatments (Jin et al., 2005).

Properties

IUPAC Name

4-butoxy-3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-4-5-10-27-17-8-6-13(11-18(17)26-3)19(22)20-15-12-14(21(23)24)7-9-16(15)25-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKDBZDUHKYNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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